molecular formula C16H21ClN2O B5573332 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one

Cat. No.: B5573332
M. Wt: 292.80 g/mol
InChI Key: XUIJDCQCQUGYFH-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and a chlorophenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process would be optimized for yield and purity, ensuring that the final product meets the necessary specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring, in particular, allows for efficient exploration of the pharmacophore space due to its sp³-hybridization and stereochemistry . This compound can bind to enantioselective proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and a chlorophenyl moiety. This structural arrangement allows for unique interactions and potential biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c17-13-3-1-2-11(8-13)4-7-16(20)19-9-14(12-5-6-12)15(18)10-19/h1-3,8,12,14-15H,4-7,9-10,18H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIJDCQCQUGYFH-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.